N-(4-butylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2S2/c1-2-3-4-16-5-9-18(10-6-16)26-21(29)15-32-24-27-20-13-14-31-22(20)23(30)28(24)19-11-7-17(25)8-12-19/h5-12H,2-4,13-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGAXVMJJCQSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the Butylphenyl Group: The butylphenyl group is attached via a coupling reaction, such as a Suzuki or Heck coupling, using a butyl-substituted phenylboronic acid or halide.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an acyl chloride or anhydride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(4-butylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Thienopyrimidine Core : Cyclization of appropriate starting materials.
- Introduction of the Fluorophenyl Group : Substitution using a fluorinated aromatic compound.
- Attachment of the Butylphenyl Group : Coupling reactions such as Suzuki or Heck coupling.
Chemistry
The compound serves as a building block for synthesizing more complex molecules . Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research indicates potential antimicrobial and anticancer properties . It is being studied for its ability to interact with specific molecular targets such as enzymes and receptors, which may modulate their activity.
Medicine
This compound is under investigation for its potential as a therapeutic agent in various diseases , including cancer and viral infections. Studies have shown its efficacy in inhibiting cancer cell proliferation in vitro .
Industry
The compound is utilized in developing new materials and chemical processes , particularly in the pharmaceutical industry where it may contribute to the formulation of novel drugs.
Case Studies and Research Findings
- Anticancer Activity : A study identified this compound as a potential anticancer agent through screening against multicellular spheroids. The findings suggest significant inhibition of tumor growth .
- Antimicrobial Properties : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Ethoxyphenyl Analogs
The compound N-(4-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS RN 686772-50-9) replaces the 4-fluorophenyl group with a 4-ethoxyphenyl substituent. This analog has a molecular weight of 463.61 g/mol (C₂₅H₂₅N₃O₃S₂) and may exhibit altered solubility due to increased hydrophobicity .
Benzothienopyrimidinone Derivatives
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS RN 380453-38-3) features a hexahydrobenzothieno[2,3-d]pyrimidinone scaffold instead of the thieno[3,2-d]pyrimidinone. The extended ring system increases molecular rigidity and may enhance selectivity for hydrophobic binding pockets. Its molecular weight is 491.63 g/mol (C₂₇H₂₉N₃O₃S₂) .
Modifications in the Acetamide Side Chain
Trifluoromethoxy Substitution
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS RN 686771-47-1) replaces the 4-butylphenyl group with a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances electronegativity and metabolic resistance, contributing to a molecular weight of 507.52 g/mol (C₂₃H₁₉F₃N₃O₃S₂). This modification is associated with improved blood-brain barrier penetration in preclinical studies .
Benzothiazole Derivatives
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3, CAS RN 687561-60-0) substitutes the 4-butylphenyl with a 6-methylbenzothiazol-2-yl group. The benzothiazole ring introduces planar aromaticity, facilitating π-π stacking interactions with target proteins. IWP-3 (MW 468.56 g/mol, C₂₂H₁₈FN₄O₂S₂) is a known Wnt/β-catenin pathway inhibitor with an IC₅₀ of 20–50 nM, demonstrating the significance of heterocyclic substitutions in modulating biological activity .
Comparative Pharmacological Data
Research Findings and Implications
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances binding affinity to kinases compared to ethoxy or methyl substituents, as observed in analogs .
- Heterocyclic Side Chains : Benzothiazole-containing derivatives (e.g., IWP-3) demonstrate superior activity in disrupting protein-protein interactions, highlighting the role of aromatic heterocycles in target engagement .
- Metabolic Stability : The trifluoromethoxy group in CAS 686771-47-1 reduces oxidative metabolism, suggesting its utility in designing long-acting therapeutics .
Biological Activity
N-(4-butylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure with a thienopyrimidine core and various functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C26H27N3O3S2
- Molecular Weight : 493.64 g/mol
- Purity : Typically 95% .
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects including antimicrobial and anticancer properties .
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of compounds similar to this compound. For instance:
- In vitro studies have shown that thienopyrimidine derivatives exhibit significant inhibitory effects against various bacterial strains. The presence of electron-withdrawing groups such as fluorine enhances the activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has indicated that compounds with similar structures demonstrate promising anticancer properties. A notable study screened a library of compounds on multicellular spheroids and identified several candidates with strong anticancer activity . The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.
Study 1: Anticancer Screening
A recent study evaluated the anticancer effects of various thienopyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thienopyrimidine derivatives against biofilms formed by pathogens such as Pseudomonas aeruginosa. The results demonstrated that these compounds effectively disrupted biofilm formation and exhibited bactericidal activity .
Data Table: Biological Activities Overview
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the thieno[3,2-d]pyrimidin-4-one core. Critical parameters include:
- Temperature control : Elevated temperatures (80–120°C) are often required for cyclization steps involving thienopyrimidine formation .
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance solubility and reaction efficiency for sulfanyl acetamide coupling .
- Purification : Use preparative HPLC or column chromatography to isolate intermediates and final products, with TLC monitoring (silica gel, ethyl acetate/hexane) to confirm reaction progress .
Q. How can researchers confirm the structural integrity and purity of the compound?
Methodological Answer:
- Spectroscopic techniques :
- NMR : Analyze , , and NMR spectra to verify substituent positions (e.g., fluorophenyl and butylphenyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 3,5-dimethylphenyl) and compare bioactivity. For example, analogs with bulkier aryl groups show enhanced binding to kinase targets .
- Biological assays :
- Kinase inhibition : Use ATP-Glo assays to measure IC values against kinases like EGFR or VEGFR .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays, noting EC values .
- Data analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
Methodological Answer:
- Reproducibility checks : Validate assay conditions (e.g., cell line passage number, serum concentration) that may affect results .
- Crystallographic studies : Compare X-ray structures of analogs (e.g., thieno[3,2-d]pyrimidin-4-one derivatives) to identify conformational differences impacting target binding .
- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., fluorophenyl groups consistently improving solubility vs. activity trade-offs) .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., PDB ID 1M17), prioritizing residues like Lys721 in EGFR for mutational validation .
- In vitro assays :
- Western blotting : Measure phosphorylation levels of downstream targets (e.g., ERK1/2) post-treatment .
- Flow cytometry : Assess apoptosis via Annexin V/PI staining in treated vs. untreated cells .
- Kinetic studies : Determine values via surface plasmon resonance (SPR) for target-ligand interactions .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Common issues : Poor crystal growth due to flexible sulfanyl-acetamide linker or solvent inclusion .
- Optimization strategies :
- Solvent screening : Use slow evaporation with mixed solvents (e.g., DCM/methanol) to improve lattice formation .
- Temperature gradients : Gradual cooling (0.5°C/hr) from 40°C to 4°C enhances crystal quality .
- Validation : Single-crystal X-ray diffraction (SC-XRD) confirms space group and unit cell parameters (e.g., monoclinic ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
